Feclemine can be synthesized through several chemical pathways. The most common methods involve:
The synthesis typically requires controlled conditions to ensure high yields and purity. For example, using solvents such as dimethyl sulfoxide or acetonitrile can facilitate the reaction while minimizing side products. Reaction temperatures and times may vary depending on the specific synthetic route chosen.
Feclemine's molecular structure consists of a central nitrogen atom bonded to various organic groups. The exact structure can vary based on the specific derivative being synthesized but generally includes:
The molecular formula for feclemine is often represented as , where , , and correspond to the number of carbon, hydrogen, and nitrogen atoms, respectively. Detailed spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm its structure.
Feclemine participates in several types of chemical reactions:
The reactivity of feclemine can be influenced by factors such as pH, temperature, and the presence of catalysts. For instance, acidic conditions may promote hydrolysis reactions, while basic conditions could favor nucleophilic substitutions.
Feclemine's mechanism of action primarily involves its interaction with biological targets such as enzymes or receptors. The compound may act as an inhibitor or modulator within biochemical pathways:
Data from pharmacological studies indicate that feclemine exhibits dose-dependent effects in biological systems, highlighting its potential therapeutic utility.
Relevant data from studies indicate that feclemine's stability can be enhanced through specific formulations that protect against hydrolysis or oxidation .
Feclemine has several scientific uses:
Feclemine (also documented under synonyms phenetamine, Giacosil, and UCB-1545) emerged in mid-20th-century pharmacological literature as a spasmolytic agent targeting smooth muscle hyperactivity. Its discovery coincided with industrial research efforts to expand the therapeutic arsenal for gastrointestinal and biliary disorders. Belgian researchers Morren et al. first described its synthesis and musculotropic activity in 1955, positioning it within a broader class of 1,3-bis(dialkylamino)propane derivatives designed for non-atropinic antispasmodic effects [9]. By 1965, Crema et al. had experimentally validated Feclemine's efficacy in reducing bile duct spasm using in vivo models, cementing its initial clinical relevance [9]. This trajectory reflects the transition from serendipitous discovery toward rational drug design in post-war pharmacology, though Feclemine never achieved the commercial prominence of contemporaries like drofenine (structurally related via shared intermediates). Its primary legacy resides as a chemical tool for probing autonomic physiology.
Table 1: Nomenclature and Development Timeline of Feclemine
Designation | Year | Context | Reference |
---|---|---|---|
UCB-1545 | 1955 | Experimental code during synthesis | Morren et al. |
Phenetamine | 1965 | Validation of spasmolytic efficacy | Crema et al. |
Feclemine | 1971 | Published chemical characterization | Schütz et al. |
Feclemine (IUPAC: 2-[Cyclohexyl(phenyl)methyl]-N,N,N',N'-tetraethylpropane-1,3-diamine) belongs to the tetraalkylammonium antispasmodics, characterized by a central propane-1,3-diamine backbone symmetrically substituted with ethyl groups and terminated by a lipophilic aryl-cycloalkyl moiety. Its molecular formula is C₂₄H₄₂N₂ (molar mass: 358.614 g·mol⁻¹), featuring:
Structurally, it bridges older synthetic spasmolytics (e.g., adiphenine) and neuromodulators like phenylethanolamine derivatives, though lacking catechol-like motifs seen in endogenous neurotransmitters [7]. Its synthesis involves alkylation of cyclohexylphenylacetonitrile with 2-chloro-N,N,N',N'-tetraethylpropane-1,3-diamine under sodamide catalysis, followed by nitrile cleavage—a route susceptible to regioisomer formation requiring purification [9].
Table 2: Key Chemical Identifiers of Feclemine
Property | Value/Identifier |
---|---|
CAS Registry Number | 5589-59-9 |
PubChem CID | 3034810 |
ChemSpider ID | 2298519 |
ChEBI ID | CHEBI:135896 |
ChEMBL ID | CHEMBL2105460 |
Molecular Formula | C₂₄H₄₂N₂ |
Canonical SMILES | CCN(CC)CC(CN(CC)CC)C(C1CCCCC1)C2=CC=CC=C2 |
Feclemine exemplifies dormant chemical assets with untapped potential within contemporary drug repurposing frameworks. Its mechanism—non-competitive antagonism of calcium influx or receptor-independent smooth muscle relaxation—remains incompletely mapped but aligns with targets relevant to diverse pathologies [3] [9]. Modern repositioning leverages three strategies where Feclemine holds promise:
However, repositioning faces hurdles: Feclemine lacks orphan drug designation, and its patent expiry limits commercial incentives under current intellectual property frameworks [8]. Public-sector initiatives or public-private partnerships—similar to those advancing metformin for oncology—offer viable paths by de-risking clinical validation while circumventing market exclusivity barriers [8].
Table 3: Feclemine's Repositioning Potential Across Therapeutic Domains
Therapeutic Area | Rationale | Repositioning Approach |
---|---|---|
Neuropathic Pain | Structural similarity to NR2B antagonists (e.g., ifenprodil) | Target-based screening |
Asthma/COPD | Musculotropic relaxation of airways | Phenotypic screening in ex vivo models |
Hypertensive Disorders | Putative vasodilatory effects via calcium channel blockade | Pathway/network analysis |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2